Ethyl [2,3'-bipyridine]-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyridin-3-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-6-4-8-15-12(11)10-5-3-7-14-9-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQILIBCVKDDFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2,3 Bipyridine 3 Carboxylate and Its Analogues
Condensation Reactions in Bipyridine Core Formation
The formation of the pyridine (B92270) ring, a fundamental step in synthesizing bipyridine structures, can be achieved through various condensation reactions. These methods typically involve the reaction of carbonyl compounds with an amine source. baranlab.org
One classic approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.org This reaction first produces a dihydropyridine (B1217469) derivative, which can then be oxidized to the corresponding pyridine-3,5-dicarboxylate. organic-chemistry.org A related strategy, the Kröhnke pyridine synthesis, utilizes 1-cyanomethylpyridinium salts to produce 2-aminopyridines and gives good yields for a range of substituents. baranlab.org
More contemporary methods offer flexible routes to highly functionalized pyridines and bipyridines. A notable strategy involves the cyclocondensation of β-ketoenamides. nih.gov In this approach, 1,3-diketones are converted to β-ketoenamines and then N-acylated using a derivative of picolinic acid (2-pyridinecarboxylic acid) to form β-ketoenamides. nih.gov The subsequent cyclocondensation of these intermediates, often promoted by reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and Hünig's base, leads to the formation of a 4-hydroxypyridine (B47283) ring, which can be further functionalized. nih.gov This methodology provides a versatile entry point to unsymmetrically substituted 2,2'-bipyridine (B1663995) derivatives. nih.gov Similarly, solventless methodologies, which are considered green chemistry approaches, can be used to prepare trisubstituted pyridines through sequential aldol (B89426) condensation, Michael addition, and a final ring-closure reaction with ammonium (B1175870) acetate (B1210297). acs.orgresearchgate.net
Table 1: Overview of Selected Condensation Strategies for Pyridine Ring Formation
| Method | Key Reactants | Product Type | Key Features |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | Dihydropyridines / Pyridines | Forms the pyridine ring from acyclic precursors. organic-chemistry.org |
| Kröhnke Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls, Ammonium acetate | Substituted Pyridines | Versatile for creating 2,4,6-trisubstituted pyridines. baranlab.org |
| β-Ketoenamide Cyclocondensation | β-Ketoenamides (from 1,3-diketones and picolinic acid derivatives) | Functionalized 2,2'-Bipyridines | Allows for the synthesis of complex, unsymmetrical bipyridines. nih.gov |
| Solventless Aldol/Michael Addition | Benzaldehyde, Acetophenone, 2-Acetylpyridine | 2,4,6-Trisubstituted Pyridines | Environmentally benign method avoiding hazardous solvents. acs.orgresearchgate.net |
Metal-Catalyzed Coupling Reactions for Bipyridine Synthesis
Metal-catalyzed cross-coupling reactions are powerful and widely used tools for constructing the C(sp²)–C(sp²) bond that links the two pyridine rings in bipyridine synthesis. mdpi.com These methods offer high efficiency and functional group tolerance. A significant challenge in these reactions is the tendency of the bipyridine product to coordinate with the metal catalyst, which can decrease its activity. preprints.orgresearchgate.net
Suzuki Coupling Strategies Utilizing Boronic Acid Derivatives
The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds, utilizing a palladium catalyst to couple an organoboron compound with a halide or triflate. libretexts.org In the context of bipyridine synthesis, this typically involves the reaction of a pyridylboronic acid with a halopyridine. mdpi.comresearchgate.net
The reaction is compatible with a wide range of functional groups, although the coupling of 2-pyridyl organoboranes can be challenging due to the slow rate of transmetalation and potential for protodeboronation. nih.gov To overcome these issues, specific catalyst systems and conditions have been developed. For instance, catalysts based on palladium acetate (Pd(OAc)₂) with specialized ligands like imidazolium (B1220033) salts have shown high turnover numbers. mdpi.com Kumar et al. demonstrated that boronic acids with 3- and 4-pyridyl groups are stable and effective for synthesizing various compounds. mdpi.com The addition of a copper(I) co-catalyst (CuI) has also been shown to improve product yields in some cases. mdpi.comresearchgate.net Microwave-assisted Suzuki reactions have been employed to accelerate the synthesis of bipyridine derivatives, often in greener solvents like water or ethanol. mdpi.com
Table 2: Examples of Suzuki Coupling for Bipyridine Synthesis
| Halopyridine | Pyridylboronic Acid/Ester | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl/Heteroaryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Phosphite Ligand | KF | Good to Excellent | nih.gov |
| 3,5-bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 82 | nih.gov |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 74 | nih.gov |
| 2-Bromopyridine | 2-Pyridineboronic acid N-phenyldiethanolamine ester | PdCl₂(PPh₃)₂ (5 mol%) | K₂CO₃ | Good | preprints.org |
Stille Coupling Techniques with Organotin Compounds
The Stille coupling reaction provides a highly effective alternative for bipyridine synthesis by reacting an organotin compound (stannane) with a halide or triflate, catalyzed by palladium. mdpi.com This method is often successful even in cases where Suzuki coupling is not effective. mdpi.com A significant drawback, however, is the high toxicity of the organotin reagents. mdpi.comlibretexts.org
Various research groups have utilized Stille-type coupling to produce a wide array of symmetrically and unsymmetrically substituted bipyridines in high yields. cmu.eduacs.org For example, Heller and Schubert reported the use of Stille coupling to prepare various 2,2′-bipyridines. mdpi.com The reaction between stannylated pyridines and bromopyridines in the presence of catalysts like PdCl₂(PPh₃)₂ or cyclopalladated ferrocenylimine with triphenylphosphine (B44618) has been shown to be effective. mdpi.com The addition of CuI as a co-catalyst and CsF as a base can further promote the reaction. mdpi.com
Table 3: Stille Coupling Conditions for Bipyridine Synthesis
| Organostannane | Halopyridine | Catalyst | Additives | Yield | Reference |
|---|---|---|---|---|---|
| Stannylated Pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | - | - | mdpi.com |
| 3- or 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine (1 mol%) | CuI, CsF | - | mdpi.com |
| Tributyltin-picoline | Bromo-picoline | Palladium-based | - | High | cmu.edu |
Negishi Coupling Approaches Involving Organozinc Reagents
The Negishi coupling is another powerful palladium-catalyzed reaction that forms C-C bonds, in this case between an organozinc compound and an organohalide. orgsyn.org It is highly regarded for its high yields, mild reaction conditions, and excellent functional group tolerance, accommodating esters, nitriles, and alkynes. orgsyn.orgorgsyn.org This makes it a valuable tool for preparing complex bipyridine derivatives. orgsyn.org
Pyridyl zinc halides, the key reagents, can be prepared either by transmetalation from pyridyl lithium compounds or by the direct reaction of pyridyl halides with activated zinc. orgsyn.orgorgsyn.org These organozinc reagents can then be coupled with various halopyridines. orgsyn.org Generally, 2-halopyridines are more reactive than 3-halopyridines, which allows for selective coupling at the 2-position if a dihalopyridine is used. orgsyn.orgorgsyn.org Catalysts such as Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos are commonly employed. preprints.orgorganic-chemistry.org Microwave irradiation has also been shown to dramatically enhance yields and reduce reaction times. preprints.orgacs.org
Table 4: Negishi Coupling for Bipyridine Synthesis
| Organozinc Reagent | Halopyridine | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Pyridyl zinc bromide | 2-Bromopyridine derivatives | Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃ | Microwave (300 W), 1 h | Dramatically enhanced | preprints.org |
| Pyridyl zinc halide | 2-Iodo-N-aminopyridine | Pd(PPh₃)₄ | Reflux | 81 | orgsyn.org |
| Organozinc pyridyl reagents | 2-Bromo- and 2-chloropyridines | Pd(PPh₃)₄ | Room temp (bromo), heat (chloro) | 50-98 | organic-chemistry.org |
| 2-Pyridyl zinc halides | Bromopyridines | Pd(dba)₂ / XPhos | - | - | preprints.org |
Ullmann Coupling Protocols Using Copper Catalysis
The classic Ullmann reaction is a copper-mediated homocoupling of aryl halides to synthesize symmetrical biaryls, a technique that is also valuable for obtaining symmetrical bipyridines. mdpi.compreprints.orgnumberanalytics.com The traditional method requires high temperatures (often over 200 °C) and stoichiometric amounts of copper, which has limited its utility. mdpi.comorganic-chemistry.org
Modern advancements have led to the development of more versatile Ullmann-type reactions under milder conditions. These often involve palladium co-catalysis or the use of specialized ligands. mdpi.com For instance, a bimetallic system using stoichiometric copper powder with a catalytic amount of Pd(OAc)₂ has been reported for the coupling of bromopyridines, showing good tolerance for various functional groups under relatively mild conditions. mdpi.compreprints.org The mechanism is thought to involve radicals generated by the interaction between copper and palladium species. mdpi.com Nickel-catalyzed reductive Ullmann couplings have also been developed, providing access to axially chiral bipyridines when a chiral bipyridine ligand is used. nih.gov
Table 5: Ullmann and Ullmann-Type Coupling Reactions | Coupling Partners | Catalyst/Promoter | Key Features | Reference | | :--- | :--- | :--- | :--- | | Bromopyridines (homocoupling) | Cu powder (stoichiometric), Pd(OAc)₂ (catalytic) | Bimetallic system, milder conditions, good functional group tolerance. mdpi.compreprints.org | | Aryl Halides (homocoupling) | Copper (stoichiometric) | Classic method for symmetrical biaryls, requires high temperatures. mdpi.comorganic-chemistry.org | | ortho-Chlorinated Aryl Aldehydes | Nickel / Chiral 2,2'-bipyridine ligand | Enantioselective reductive coupling for axially chiral biaryls. nih.gov | | Bromopyridines (homocoupling) | Pd(OAc)₂ / Piperazine (B1678402) | Operationally straightforward, requires high temperature (140 °C). preprints.org |
Homocoupling Reactions of Halogenated Pyridine Derivatives
The synthesis of symmetrical bipyridines can be efficiently achieved through the homocoupling of halogenated pyridines. mdpi.com Besides the copper-mediated Ullmann reaction, other transition-metal-catalyzed methods are prominent.
Palladium-catalyzed homocoupling reactions are particularly effective. For example, treating bromopyridines with a combination of Pd(OAc)₂ and piperazine in DMF at 140 °C facilitates the formation of symmetrical bipyridines. preprints.org While the temperature is high, the method is operationally simple and compatible with various substrates. preprints.org Another approach involves using indium and LiCl with a Pd(OAc)₂ catalyst to produce bipyridines from bromopyridines in good to excellent yields. preprints.org The Wurtz reaction, which uses sodium dispersion to couple organic halides, is another established technique for creating symmetrical bipyridines. mdpi.compreprints.org The efficiency and outcome of these coupling reactions are highly dependent on the choice of catalyst, ligands, and solvent system. mdpi.com
Decarboxylative Cross-Coupling for Pyridyl-Pyridine Linkages
Decarboxylative cross-coupling has emerged as a powerful method for forming carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. wikipedia.org This strategy utilizes readily available and relatively inexpensive carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. wikipedia.org The synthesis of biaryl and heterobiaryl compounds, including bipyridines, has been successfully demonstrated using this approach. mdpi.com
The reaction typically involves the coupling of an aromatic carboxylate with an aryl halide, catalyzed by a transition metal, most commonly palladium. wikipedia.orgmdpi.com Microwave-assisted palladium-catalyzed decarboxylative cross-coupling reactions between pyridyl carboxylates and bromopyridines have been reported to efficiently produce bipyridines. mdpi.com For instance, the reaction of 2-picolinic acid with various aryl and heteroaryl bromides has been achieved using a palladium catalyst, providing a direct route to 2-substituted pyridines. rsc.org The mechanism often involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by decarboxylation of the carboxylate salt and reductive elimination to form the biaryl product. wikipedia.org
In some systems, particularly for the synthesis of 2-(hetero)arylpyridines, a bimetallic system using both copper and palladium has proven effective. The decarboxylative cross-coupling of 3-substituted picolinic acids with (hetero)aryl halides can be achieved using a catalytic system of Cu₂O and a palladium-phosphine complex, accommodating both electron-rich and electron-deficient coupling partners under mild conditions. acs.org More recently, metallaphotoredox catalysis, combining iron and nickel, has been developed for the decarboxylative coupling of carboxylic acids with aryl iodides, further expanding the scope and utility of this transformation. nih.govacs.org
Table 1: Examples of Decarboxylative Cross-Coupling Reactions
| Carboxylic Acid | Aryl Halide | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Pyridyl Carboxylates | Bromopyridines | Pd-based | Bipyridines | mdpi.com |
| 2-Picolinic Acid | Aryl/Heteroaryl Bromides | Pd-based | 2-Arylpyridines | rsc.org |
| 3-Substituted Picolinic Acids | (Hetero)aryl Halides | Cu₂O / Pd-phosphine complex | 2-(Hetero)arylpyridines | acs.org |
Desulfonylative Cross-Coupling Methods
Desulfonylative cross-coupling represents another strategic approach to the formation of C-C bonds, where a sulfonyl group serves as a leaving group. acs.org Sulfones are stable and readily available reagents, and their use in cross-coupling avoids the often-sensitive organometallic intermediates of traditional methods. acs.org This method has been particularly noted in the synthesis of biaryls. acs.org
Nickel-catalyzed systems are prominent in desulfonylative cross-coupling reactions. For the synthesis of biaryls, a nickel catalyst can facilitate the reductive cross-coupling of aryl sulfone derivatives with aryl bromides. acs.orgnih.gov The mechanism is believed to involve the oxidative addition of the aryl sulfone to a Ni(0) species, leading to the cleavage of the C(sp²)–SO₂ bond. acs.org The resulting organonickel intermediate can then participate in a catalytic cycle to form the biaryl product.
While the coupling of phenyl sulfones has been established, the use of heteroaryl sulfones, such as pyridyl sulfones, as electrophiles in reductive coupling is a more recent development. acs.org Cook et al. demonstrated the synthesis of bipyridine derivatives by coupling pyridine sulfinates with bromopyridines using a palladium catalyst. mdpi.com This highlights the versatility of sulfur-based functional groups as leaving groups in the construction of pyridyl-pyridine linkages. The design of the sulfonyl group itself is a critical factor in controlling reactivity. acs.org
Palladium-Catalyzed C-H Activation and C-C Coupling Strategies
Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. rsc.org This atom-economical approach minimizes the need for pre-functionalization of starting materials. rsc.org For the synthesis of bipyridines, this strategy often relies on a directing group to control the regioselectivity of the C-H bond cleavage. rsc.org
In many pyridine derivatives, the pyridine nitrogen atom can act as an endogenous directing group, guiding the palladium catalyst to activate a C-H bond at an adjacent position, typically the C2 or C6 position. rsc.org For substrates like 2-phenylpyridine, the nitrogen atom directs the ortho-C-H activation of the phenyl ring. rsc.org Following C-H activation, a cyclopalladated intermediate is formed, which can then react with a coupling partner, such as a halopyridine, to form the bipyridine skeleton. rsc.orgrsc.org
The reactivity of the palladium catalyst can be enhanced by the choice of ligands and additives. Carboxylate ligands, for example, can assist in the C-H activation step through a concerted metalation-deprotonation mechanism. rsc.orgnih.gov Studies have shown that carboxylates derived from stronger acids can accelerate the C-H activation step by making the metal center more electrophilic. rsc.org These methods are highly valued for their ability to construct complex molecules from simple precursors with high selectivity and efficiency. rsc.org
Table 2: Key Features of Pd-Catalyzed C-H Activation for Bipyridine Synthesis
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Directing Group | A functional group that positions the catalyst for regioselective C-H cleavage (e.g., pyridine nitrogen). | Controls the site of C-C bond formation, ensuring high selectivity. | rsc.org |
| Catalyst | Typically a Pd(II) salt, such as Pd(OAc)₂. | The active species that cleaves the C-H bond and facilitates coupling. | nih.gov |
| Mechanism | Often involves a concerted metalation-deprotonation (CMD) pathway, forming a cyclometalated intermediate. | Provides a low-energy pathway for C-H bond cleavage. | rsc.org |
| Coupling Partner | Typically an aryl or heteroaryl halide. | Introduces the second pyridine ring to form the bipyridine core. | rsc.org |
Esterification Reactions for Carboxylate Group Introduction
The introduction of the ethyl carboxylate group to form the title compound requires the esterification of the corresponding carboxylic acid, [2,3'-bipyridine]-3-carboxylic acid. Esterification is a fundamental transformation in organic chemistry, and several methods are available, with the choice depending on the substrate's sensitivity and steric hindrance.
A classical approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (ethanol) under acidic catalysis. However, this method uses harsh conditions and is reversible. youtube.com
For milder conditions, coupling reagents are often employed. The Steglich esterification uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method is highly efficient, proceeds at room temperature, and can overcome steric hindrance, suppressing the formation of side products. organic-chemistry.org The procedure involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol, which is accelerated by DMAP. organic-chemistry.org
Another mild and efficient method involves the formation of mixed carboxylic-carbonic anhydrides. acs.org Reacting the carboxylic acid with an alkyl chloroformate in the presence of a base generates a highly reactive mixed anhydride, which readily reacts with an alcohol to form the desired ester. This method is often high-yielding and avoids the formation of difficult-to-remove byproducts like dicyclohexylurea from DCC couplings. orgsyn.org
Table 3: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst | Reflux | Simple, inexpensive reagents | Harsh conditions, reversible | youtube.com |
| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Mild, high yields, good for hindered substrates | Dicyclohexylurea byproduct | organic-chemistry.org |
Alkylation Processes in Bipyridine Functionalization
The functionalization of bipyridine scaffolds via alkylation is a key strategy for producing a diverse range of analogues. Direct C-H alkylation of pyridines is a highly sought-after transformation that avoids multi-step sequences involving pre-functionalization. acs.org
Recent advances have enabled the regiodivergent alkylation of pyridines. By selecting the appropriate alkyllithium activator for 1,1-diborylalkanes, an alkyl group can be selectively installed at either the C2 or C4 position of a pyridine ring. acs.org The mechanism is influenced by the aggregation state of the alkyllithium reagent, with tetrameric clusters favoring C4-alkylation and dimeric clusters promoting C2-alkylation. acs.org
Another approach utilizes an enzyme-mimic pocket-type urea (B33335) as an activation reagent to achieve highly regioselective C4-alkylation of pyridines with both ionic (e.g., Grignard reagents) and radical nucleophiles. rsc.org This platform shows broad applicability and can be used for the late-stage functionalization of complex, drug-like molecules containing a pyridine moiety. rsc.org For a 2,3'-bipyridine (B14897) substrate, this method demonstrated selective alkylation on the C3-substituted pyridine ring. rsc.org These methods provide powerful tools for creating libraries of functionalized bipyridines for various applications.
Advanced Synthetic Techniques and Process Optimization
Electrochemical synthesis offers a sustainable and powerful alternative to traditional reagent-based chemistry, using electrical potential to drive redox reactions. nih.gov This approach can provide unique reactivity and selectivity. For the synthesis of bipyridines and their precursors, electrosynthesis can be applied to key bond-forming steps.
One relevant transformation is the electrochemical version of the Kolbe reaction, where the anodic oxidation of a carboxylate leads to a radical that decarboxylates. nih.gov While typically used for dimerization, variations can trap the radical intermediate. More applicable to biaryl synthesis is the electrochemical coupling of different aromatic rings. For example, the anodic oxidation of 2,2'-dibromo-1,1'-biphenyls has been used to generate cyclic biaryl λ³-bromanes, which are precursors to other functionalized biaryls. nih.gov This method provides a safer alternative to routes involving potentially explosive diazonium salts. nih.gov
Furthermore, electrochemical methods can be used to generate reactive intermediates for coupling. The oxidation of sulfinate salts produces sulfonyl radicals, which can participate in C-C bond formation. nih.gov The synthesis of bipyridinium salts and their subsequent reduction has also been studied electrochemically, revealing insights into the redox properties of these compounds. researchgate.net The application of electrochemistry to C-H activation is also a growing field, with the potential to mediate C-C coupling reactions under mild, oxidant-free conditions. rsc.org These advanced techniques hold promise for developing more efficient and environmentally benign syntheses of complex molecules like Ethyl [2,3'-bipyridine]-3-carboxylate.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. scielo.org.mx This technology is particularly advantageous in the synthesis of heterocyclic compounds, including bipyridine derivatives. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of structurally similar molecules.
For instance, the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a related nitrogen-containing heterocyclic carboxylate, has been significantly improved using microwave irradiation in a Grohe-Heitzer reaction. scielo.org.mx This method demonstrates the potential for rapid and efficient synthesis, which could be adapted for the production of this compound. The key advantages of microwave assistance in such syntheses include accelerated reaction rates and cleaner reaction profiles. In one example, microwave irradiation reduced the reaction time for the synthesis of an imidazolide (B1226674) intermediate to just 5 minutes, with a subsequent reaction yielding the final product at 93%. scielo.org.mx
The application of microwave energy can be particularly effective in reactions involving polar solvents and reagents, where the dielectric heating mechanism leads to rapid and uniform temperature increases throughout the reaction mixture. This can be beneficial for overcoming activation energy barriers and promoting challenging coupling reactions often required for the synthesis of bipyridine structures. Research on the microwave-assisted synthesis of other functionalized heterocycles has shown that this technique can lead to higher yields in shorter timeframes. For example, the synthesis of dihydrofuran-fused coumarins under microwave irradiation resulted in significantly reduced reaction times due to faster heating and efficient solubilization of reagents. dergipark.org.tr
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Heterocycle
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | 1-15 hours | 5 minutes (for key intermediate) | scielo.org.mx |
| Yield | 59-93% | 93% | scielo.org.mx |
| Conditions | Room temperature to 60°C | 70W, 140°C, 3.6 min (for subsequent step) | scielo.org.mx |
Application of Continuous Flow Synthesis Systems
Continuous flow chemistry represents a paradigm shift in chemical synthesis, moving from traditional batch processes to continuous production in microreactors or tube reactors. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.gov While specific examples of the continuous flow synthesis of this compound are not prominent in the literature, the general principles are highly applicable to the synthesis of functionalized bipyridines.
The synthesis of various active pharmaceutical ingredients (APIs) and heterocyclic compounds has been successfully demonstrated in continuous flow systems. nih.govtue.nl These processes often involve the telescoping of multiple reaction steps into a single, uninterrupted sequence, thereby minimizing manual handling and purification of intermediates. For example, a three-step continuous flow system was developed for the synthesis of several ACE inhibitors, showcasing the potential for complex molecule synthesis. tue.nl
The application of flow chemistry to the synthesis of this compound could involve the use of packed-bed reactors containing immobilized catalysts or reagents. This approach would facilitate product purification and catalyst recycling. Furthermore, the precise temperature and residence time control afforded by flow reactors could be instrumental in optimizing the yield and selectivity of the key bond-forming reactions, such as Suzuki or Negishi couplings, which are commonly used to construct the bipyridine core. The use of tube-in-tube reactors can also enable the safe and efficient use of reactive gases, which might be relevant in certain synthetic routes. durham.ac.uk
Table 2: Potential Advantages of Continuous Flow Synthesis for this compound
| Feature | Benefit in Bipyridine Synthesis | General Reference |
|---|---|---|
| Enhanced Safety | Controlled handling of potentially hazardous reagents and exothermic reactions. | nih.gov |
| Improved Yield & Selectivity | Precise control over temperature, pressure, and residence time. | tue.nl |
| Scalability | Straightforward scaling from laboratory to production quantities by extending operation time. | tue.nl |
| Process Integration | Telescoping of multiple synthetic steps, reducing workup and purification. | nih.gov |
Challenges and Innovations in Synthetic Yield and Selectivity
A significant challenge in the synthesis of bipyridine derivatives, including this compound, lies in the cross-coupling reactions used to form the C-C bond between the two pyridine rings. A common issue is the coordination of the bipyridine product to the metal catalyst (typically palladium), which deactivates the catalyst and leads to lower yields and the need for higher catalyst loadings. mdpi.com
To address these challenges, several innovative strategies have been developed:
Advanced Catalyst Systems: The design of more robust and efficient catalyst systems is a key area of research. For instance, the use of imidazolium salts as ligands for palladium catalysts in Suzuki coupling reactions has been shown to achieve very high turnover numbers, improving the efficiency of bipyridine synthesis. mdpi.com
Alternative Coupling Methodologies: Researchers are exploring alternative, transition-metal-free coupling protocols. One such innovation is the use of sulfur-mediated synthesis. This approach involves the activation of a pyridine ring through the formation of a pyridylsulfonium salt, which can then undergo a coupling reaction with another pyridine derivative. acs.org This modular method allows for the selective introduction of functional groups and can be applied to the synthesis of unsymmetrical bipyridines. acs.org
Strategic Use of Protecting Groups and N-Oxides: The use of pyridine N-oxides as substrates in coupling reactions is another innovative approach. The N-oxide group can activate the pyridine ring for certain reactions and can be removed later in the synthetic sequence. lboro.ac.uk This strategy can help to control regioselectivity and improve yields.
Dehydrogenative Coupling: Direct C-H bond activation for the dehydrogenative dimerization of unfunctionalized pyridines is a streamlined approach to synthesizing symmetrical 2,2'-bipyridines. researchgate.net While not directly applicable to unsymmetrical compounds like this compound, the underlying principles of C-H activation represent a frontier in more efficient bond formation.
These innovations are paving the way for more efficient, selective, and sustainable synthetic routes to a wide range of functionalized bipyridine compounds.
Chemical Reactivity and Derivatization Studies of Ethyl 2,3 Bipyridine 3 Carboxylate
Oxidation Reactions of the Bipyridine Core
The nitrogen atoms of the bipyridine system are the most susceptible sites for oxidation, a common reaction for heterocyclic aromatic amines.
The oxidation of the tertiary nitrogen atoms in the pyridine (B92270) rings of ethyl [2,3'-bipyridine]-3-carboxylate leads to the formation of N-oxide derivatives. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid or dimethyldioxirane (B1199080) (DMD). researchgate.netarkat-usa.org The N-O bond in the resulting N-oxide is highly polar, and these compounds are useful as intermediates in further functionalization reactions. arkat-usa.orgthieme-connect.de
Given the asymmetry of the [2,3'-bipyridine] system, mono-oxidation can lead to two different isomers, with oxidation occurring at either the N1' or N1 position. The relative reactivity of the two nitrogen atoms is influenced by their electronic environment. The nitrogen of the pyridine ring bearing the electron-withdrawing ethyl carboxylate group is less nucleophilic and therefore less prone to oxidation compared to the nitrogen on the unsubstituted pyridine ring. Consequently, selective mono-oxidation is expected to preferentially yield the [2,3'-bipyridine]-3-carboxylate-1'-N-oxide. Formation of the N,N'-dioxide can be achieved under more forcing conditions or with an excess of the oxidizing agent. researchgate.net
Table 1: Common Oxidizing Agents for N-Oxide Formation
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | arkat-usa.org |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial acetic acid | arkat-usa.org |
Reduction Reactions of the Functional Groups and Bipyridine Core
Both the ethyl carboxylate group and the bipyridine ring system can undergo reduction, although typically under different conditions.
The ethyl carboxylate group can be readily reduced to a primary alcohol, ([2,3'-bipyridin]-3-yl)methanol. This transformation is typically accomplished using strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). chemistrysteps.commasterorganicchemistry.comharvard.edu The reaction proceeds through the addition of two hydride equivalents to the carbonyl carbon. chemistrysteps.com
Selective partial reduction of the ester to the corresponding aldehyde, [2,3'-bipyridine]-3-carbaldehyde, is more challenging but can be achieved using sterically hindered and less reactive hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is a common choice for this transformation. youtube.commasterorganicchemistry.com The reaction must be carried out at low temperatures (typically -78 °C) with a stoichiometric amount of the reagent to prevent over-reduction to the alcohol. masterorganicchemistry.com
Table 2: Reduction of the Ethyl Carboxylate Group
| Reagent | Product | Key Conditions | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Excess reagent, THF | masterorganicchemistry.comharvard.edu |
The aromatic pyridine rings of the bipyridine core are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄) under standard conditions. wikipedia.org The electron-rich nature of the hydride in NaBH₄ is not typically sufficient to attack the electron-deficient aromatic system.
However, reduction of the bipyridine system can occur under more specialized or forcing conditions. Catalytic hydrogenation using transition metal catalysts (e.g., Platinum, Palladium) at high pressures and temperatures can lead to the saturation of one or both rings, although this often requires harsh conditions and may also reduce the ester group. Reductions involving single-electron transfer from alkali metals can lead to the formation of bipyridyl radical anions.
Electrophilic Substitution Reactions on the Bipyridine Ring System
The bipyridine ring system is highly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The nitrogen atoms in the rings exert a strong electron-withdrawing inductive effect and, upon protonation in acidic media, make the rings even more electron-deficient. This significantly reduces the nucleophilicity of the ring carbons, making them poor substrates for attack by electrophiles. stackexchange.com
Direct electrophilic substitution on this compound is therefore not a common synthetic route. When such reactions are forced, they require very harsh conditions and often result in low yields and mixtures of products. Functionalization of the bipyridine core is more effectively achieved through alternative strategies, such as nucleophilic substitution on halogenated bipyridines or through directed metallation-substitution sequences.
Hydrolysis of the Ester Group to Carboxylic Acid Derivatives
The ethyl ester group of this compound can be hydrolyzed to the corresponding [2,3'-bipyridine]-3-carboxylic acid. This reaction can be catalyzed by either acid or base. jk-sci.com
Base-catalyzed hydrolysis, also known as saponification, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. jk-sci.comchemistrysteps.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemistrysteps.com It involves heating the ester in an aqueous acidic solution (e.g., using HCl or H₂SO₄). The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. chemistrysteps.comreddit.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. jk-sci.com Studies on the hydrolysis of the closely related ethyl nicotinate (B505614) confirm this reactivity. researchgate.netresearchgate.net
Table 3: Hydrolysis of the Ethyl Ester Group
| Catalyst | Key Conditions | Final Product (after workup) | Reference |
|---|---|---|---|
| Base (e.g., NaOH) | Aqueous solution, heat | [2,3'-bipyridine]-3-carboxylic acid | chemistrysteps.com |
Other Functional Group Transformations and Cross-Coupling Reactivity
The ester moiety can theoretically undergo hydrolysis to the corresponding carboxylic acid, amidation to form various carboxamides, and reduction to the primary alcohol, ([2,3'-bipyridine]-3-yl)methanol. The bipyridine core, a key building block in the synthesis of complex ligands, can potentially be functionalized through various cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on aromatic and heteroaromatic rings.
While general methodologies for these transformations are well-established for a wide range of pyridine and bipyridine derivatives, specific experimental conditions, yields, and detailed research findings for this compound have not been documented in the available literature. For instance, reports on the microwave-assisted synthesis of ruthenium(II) complexes with 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester have shown that decarboxylation can occur under certain conditions. nih.gov This highlights that the reactivity of such bipyridine esters can be complex and dependent on the specific reaction environment.
Further research is required to explore and document the specific chemical reactivity and derivatization of this compound to fully understand its potential as a precursor for novel functional materials and biologically active compounds. Without specific literature precedents, any discussion of reaction conditions or product characterization would be speculative.
Due to the lack of specific research data on the derivatization of this compound, no data tables for functional group transformations or cross-coupling reactions can be provided at this time.
Coordination Chemistry of Ethyl 2,3 Bipyridine 3 Carboxylate
Ligand Design Principles and Chelation Modes in Bipyridine Systems
Bipyridine ligands are a cornerstone in the design of coordination complexes due to their ability to form stable chelate rings with metal ions. The fundamental design principle revolves around the two nitrogen atoms of the pyridine (B92270) rings, which act as a bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal center. wikipedia.org The planarity of the bipyridine system facilitates electron delocalization, which in turn imparts distinctive optical and redox properties to the metal complexes. wikipedia.org
The introduction of substituents onto the bipyridine framework is a key strategy for tuning the properties of the resulting metal complexes. Functional groups can modify the ligand's steric and electronic characteristics. For instance, electron-donating or electron-withdrawing groups can alter the redox potentials of the metal complexes. In the case of Ethyl [2,3'-bipyridine]-3-carboxylate, the ethyl carboxylate group at the 3-position of one pyridine ring introduces an electronic asymmetry and potential for further coordination or interaction.
The chelation of 2,3'-bipyridine (B14897) and its derivatives can be more complex than that of the symmetric 2,2'-bipyridine (B1663995). While the primary coordination is expected to occur through the two nitrogen atoms in a bidentate fashion, the substitution pattern can influence the ligand's conformation and the resulting complex's geometry. The ester group in this compound could potentially engage in secondary interactions or even act as a secondary coordination site, leading to different chelation modes. For instance, in related carboxylate-substituted bipyridine complexes, the carboxylate groups have been observed to participate in bridging coordination modes, linking multiple metal centers. researchgate.netresearchgate.netrsc.org The specific chelation mode adopted by this compound would depend on the metal ion, the solvent system, and the presence of other coordinating ligands.
Formation of Metal Complexes with Diverse Transition Metals
This compound is capable of forming stable complexes with a wide array of transition metals due to the strong σ-donating and π-accepting properties of the bipyridine moiety. pensoft.net The formation of these complexes typically involves the displacement of labile ligands from a metal precursor by the bipyridine ligand in a suitable solvent.
Ruthenium(II) polypyridyl complexes are among the most extensively studied due to their rich photophysical and electrochemical properties. core.ac.uk The synthesis of Ruthenium(II) complexes with bipyridine ligands often starts from precursors like cis-[Ru(bpy)₂(Cl)₂]. wikipedia.org For a ligand like this compound, a similar synthetic strategy would be anticipated, leading to complexes of the type [Ru(bpy)₂(L)]²⁺ or [Ru(L)₃]²⁺, where L is this compound. The resulting complexes are typically octahedral. mdpi.comnih.gov The presence of the ethyl carboxylate group can influence the electronic properties of the complex, potentially affecting its luminescence and redox potentials. acs.org
Table 1: Representative Ruthenium(II) Bipyridine Complexes and their Properties
| Complex | Absorption Max (nm) | Emission Max (nm) | Redox Potential (V vs. SCE) |
| [Ru(bpy)₃]²⁺ | 452 | 615 | 1.26 (Ru³⁺/²⁺) |
| [Ru(bpy)₂(deeb)]²⁺ | 454 | 620 | 1.29 (Ru³⁺/²⁺) |
| [Ru(deeb)₃]²⁺ | 456 | 630 | 1.32 (Ru³⁺/²⁺) |
Rhenium(I) tricarbonyl complexes with diimine ligands are well-known for their luminescent properties. nih.gov The synthesis of such complexes typically involves the reaction of a rhenium precursor like [Re(CO)₅Cl] with the bipyridine ligand. nih.gov With this compound, a complex of the type fac-[Re(L)(CO)₃Cl] would be expected. The ester functionality on the ligand could modulate the energy of the metal-to-ligand charge transfer (MLCT) excited states, thereby tuning the emission properties of the complex. nih.gov Studies on related ester-substituted bipyridine ligands have shown that hydrolysis of the ester can occur in solution, which would in turn affect the complex's properties. nih.gov
Copper(I) complexes with bipyridine ligands are of interest in areas such as catalysis and materials science. These complexes are typically synthesized by reacting a Cu(I) salt, such as [Cu(CH₃CN)₄]PF₆, with the desired bipyridine ligand. With a bulky or functionalized ligand like this compound, the stoichiometry and geometry of the resulting complex can be controlled. It is common for two bipyridine ligands to coordinate to a single copper(I) center, forming a tetrahedral complex of the type [Cu(L)₂]⁺. researchgate.net The electronic and steric properties of the ligand play a crucial role in the stability and reactivity of these complexes.
Beyond Ru(II), Re(I), and Cu(I), this compound can coordinate to a variety of other transition metals, including but not limited to iron(II), cobalt(II), and nickel(II). The coordination number and geometry of these complexes can vary, with octahedral and square planar being common arrangements. wikipedia.orgnih.gov
Investigation of Metal-Ligand Complex Stability and Reactivity
The stability of metal complexes with bipyridine ligands is a key factor in their application. The chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, is a major contributor to the high stability of these complexes. The stability of a complex is quantified by its formation constant (or stability constant), with higher values indicating greater stability. pensoft.net
The electronic nature of substituents on the bipyridine ring can influence the stability of the complex. The ethyl carboxylate group in this compound, being an electron-withdrawing group, might slightly decrease the basicity of the coordinating nitrogen atoms, which could have a subtle effect on the thermodynamic stability of the complex compared to unsubstituted bipyridine.
The reactivity of these complexes is also of great interest. For example, the excited state of Ruthenium(II) bipyridine complexes can undergo electron transfer or energy transfer processes, making them useful in photoredox catalysis. nih.gov The reactivity of the coordinated ligands can also be altered upon complexation. The ester group in this compound could be susceptible to hydrolysis, and the rate of this reaction might be influenced by the metal center it is coordinated to. Furthermore, the reactivity of the metal center itself, such as its susceptibility to ligand substitution or redox reactions, will be modulated by the electronic and steric properties of the coordinated this compound ligand. rsc.org
Catalytic Applications of this compound Metal Complexes
Metal complexes incorporating bipyridine-carboxylate ligands are notable for their applications in catalysis, leveraging the unique electronic and steric properties conferred by the ligand framework. The this compound ligand, by combining a bidentate nitrogen donor site with a carboxylate group, is poised to form stable and electronically tunable complexes suitable for various catalytic transformations.
Role in Homogeneous Catalysis
Complexes featuring bipyridine-carboxylate ligands are significant in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The ligand's structure is crucial for modulating the catalytic activity of the metal center. For instance, ruthenium complexes with bipyridine-dicarboxylate ligands have been identified as effective catalysts for water oxidation, a critical reaction for solar energy conversion. nih.govosti.gov In these systems, the carboxylate groups can participate directly in the catalytic cycle, for example, by facilitating proton transfer events. nih.govosti.gov
The electronic properties of the bipyridine ligand system are fundamental to its catalytic function. Polypyridyl transition metal complexes are well-established as homogeneous electrocatalysts for the reduction of carbon dioxide (CO2). rsc.org Theoretical studies on various metal-bipyridine complexes have shown that the nature of the transition metal center is a key determinant of catalytic activity. For CO2 reduction, metals like Rhenium and Manganese in bipyridine complexes have demonstrated superior activity due to weaker adsorption of the CO product and lower d-band centers, which facilitates easier activation of the complex. rsc.org
Furthermore, in heterobimetallic complexes designed for CO2 hydrogenation, synergistic effects between two different metal centers can be facilitated by a bridging ligand. mdpi.com A ligand such as this compound could potentially be incorporated into such systems, where one metal binds to the bipyridine unit and another interacts with the carboxylate function, promoting cooperative catalysis. mdpi.com
Design and Performance Evaluation in Specific Catalytic Reactions (e.g., Methanol Carbonylation)
Methanol carbonylation, a major industrial process for producing acetic acid, relies on homogeneous catalysts, most notably rhodium- and iridium-based systems like the Cativa process. ijcce.ac.irnih.gov The mechanism involves the oxidative addition of methyl iodide to the metal center, followed by migratory insertion of a carbonyl group and subsequent reductive elimination of the acetyl iodide product. ijcce.ac.ir
The ligand sphere around the metal center profoundly influences the reaction rate and catalyst stability. In the iridium-based Cativa process, the resting state of the catalyst is often an anionic iridium(III) species, [Ir(CO)₂I₃Me]⁻. nih.gov The rate-determining step can be the migratory CO insertion, and the ligand environment affects the energy barrier for this step. nih.gov While specific studies on this compound in this reaction are not available, it is established that introducing different ligands can modulate catalyst performance. Promoters, which are often other metal complexes, can accelerate the reaction by abstracting an iodide ligand, allowing for CO coordination and facilitating a much faster methyl migration. nih.gov Designing a bipyridine-carboxylate ligand that can tune the electronic properties of the iridium center or interact with promoters could offer a strategy for optimizing catalyst performance.
The table below summarizes the effect of different promoters on the Cativa process, illustrating how external species can influence the catalytic cycle, a role that could potentially be modulated by the primary ligand.
Table 1: Influence of Promoters on Methanol Carbonylation
| Promoter Type | Example Promoter | Observed Effect | Reference |
|---|---|---|---|
| Neutral Metal Carbonyls | [Ru(CO)₃I₂]₂ | Accelerates stoichiometric carbonylation of the catalyst resting state. | nih.gov |
| Simple Metal Iodides | InI₃, GaI₃, ZnI₂ | Accelerates carbonylation by abstracting an iodide ligand from the iridium center. | nih.gov |
| Anionic Ruthenium Complexes | [Ru(CO)₃I₃]⁻ | Do not promote the carbonylation of the iridium resting state. | nih.gov |
| Iodide Salts | Bu₄NI | Act as inhibitors or catalyst poisons. | nih.gov |
Electronic and Photophysical Properties of Coordination Compounds
The electronic and photophysical properties of coordination compounds containing bipyridine-carboxylate ligands are of significant interest for applications in photoredox catalysis, sensing, and light-emitting devices. The interplay between the metal center, the bipyridine core, and the carboxylate substituent dictates the behavior of these complexes.
Electronic Effects of Ligand Substitution on Complex Behavior
The substitution pattern on the bipyridine ligand is a powerful tool for tuning the electronic properties and reactivity of the resulting metal complex. researchgate.net Attaching an electron-withdrawing group like an ethyl carboxylate to the bipyridine framework influences the ligand's π-acceptor properties and the stability of the metal-ligand bond. researchgate.net
In the context of catalysis, substituents on pyridine-containing ligands can alter the "hydricity" of iridium hydride complexes, which is a measure of their ability to donate a hydride. acs.org Electron-withdrawing groups on the pyridine ring can change the rate-determining step in transfer hydrogenation reactions from hydride donation to another step in the catalytic cycle. acs.org
The position of substituents is also critical. A study on ruthenium(II) complexes with 3,3'-, 4,4'-, and 5,5'-dicarboxy-2,2'-bipyridine showed that the location of the carboxylic acid groups had a profound influence on the photophysical and electrochemical properties of the complexes. cmu.edu Steric hindrance between substituents can weaken the ligand field strength, which in turn affects the energy levels of the excited states and the rates of non-radiative decay. cmu.edu For this compound, the asymmetric substitution pattern would be expected to result in unique electronic and steric effects compared to more symmetric dicarboxylated analogues.
Electrochemical Properties and Redox Behavior of Complexes
The redox behavior of metal complexes with bipyridine-carboxylate ligands is typically characterized by metal-centered and ligand-centered electron transfer processes. Cyclic voltammetry is a key technique for studying these properties. Ruthenium complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂dcbpy), for example, exhibit metal-based Ru(II)/Ru(III) oxidations at positive potentials. rsc.org The electron-withdrawing nature of the H₂dcbpy ligands makes the oxidation of the ruthenium center more difficult, shifting the oxidation potential to more positive values. rsc.org
At negative potentials, ligand-based reductions occur. rsc.org The redox potentials of these complexes can also be highly dependent on pH, as deprotonation of the carboxylic acid groups alters the electronic character of the ligand and, consequently, the electron density at the metal center. cmu.edursc.org
The versatility of bipyridine ligands is further highlighted in the development of redox-switchable receptors. For instance, certain host molecules can selectively bind a [Ru(bpy)₃]²⁺ guest, and this binding can be turned on or off by changing the redox state of the host, which alters its shape and binding affinity. nih.gov This demonstrates how the redox properties of bipyridine complexes can be harnessed for molecular recognition and control. nih.gov
The table below shows electrochemical data for related ruthenium dicarboxy-bipyridine complexes, illustrating the influence of ligand structure on redox potentials.
Table 2: Electrochemical Data for Selected Ru(II) Polypyridyl Complexes
| Complex | Oxidation Potential (E₁/₂ for Ru(II/III) vs. Ag/Ag⁺) | Reduction Potential (Epc vs. Ag/Ag⁺) | Solvent | Reference |
|---|---|---|---|---|
| Ru(H₂dcbpy)(CO)₂Cl₂ | 1.62 V | -1.37 V | CH₃CN | rsc.org |
| Ru(H₂dcbpy)₂Cl₂ | 0.96 V | -1.45 V | CH₃CN | rsc.org |
| [Ru(H₂dcbpy)₃]Cl₂ | 1.25 V | -1.57 V | DMSO | rsc.org |
| [Ru(bpy)₂(5,5'-dcbpy)]²⁺ (pH 1.7) | 1.28 V vs. SSCE | -1.07 V vs. SSCE | H₂O | cmu.edu |
| [Ru(bpy)₂(5,5'-dcbpy)]²⁺ (pH 11.2) | 1.12 V vs. SSCE | -1.48 V vs. SSCE | H₂O | cmu.edu |
Excited-State Dynamics and Luminescence Characterization
Many transition metal complexes with polypyridyl ligands, such as those of ruthenium(II) and rhenium(I), are known for their rich photophysical properties, primarily arising from metal-to-ligand charge transfer (MLCT) excited states. wiley-vch.denih.gov Upon absorption of visible light, an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. wiley-vch.de This excited state can then relax back to the ground state via radiative (luminescence) or non-radiative pathways. wiley-vch.de
The energy and lifetime of the MLCT excited state are highly tunable through ligand modification. cmu.eduresearchgate.net For instance, in a series of [Ru(bpy)₂L]²⁺ complexes where L was a dicarboxy-bipyridine ligand, the emission quantum yield and lifetime were found to be highest when L was 4,4'-dicarboxy-2,2'-bipyridine. cmu.edu This highlights the sensitivity of the excited-state properties to the specific placement of the carboxylate substituents. cmu.edu The ester group in this compound would similarly be expected to influence the energy of the ligand's π* orbitals and thus the emission properties of its complexes.
The excited-state dynamics of these complexes can be complex. Picosecond transient absorption spectroscopy on rhenium(I) carbonyl complexes has revealed that following initial excitation, processes such as vibrational relaxation and interligand charge transfer can occur on timescales ranging from sub-picoseconds to tens of picoseconds. acs.orgrsc.org The nature of other ligands in the coordination sphere and the surrounding solvent environment also play a crucial role in these dynamics. nih.gov
Lanthanide complexes with bipyridine-based ligands are also of great interest for their characteristic sharp emission bands. nih.govresearchgate.netmdpi.comjournal-vniispk.ru In these systems, the bipyridine ligand often acts as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits. The efficiency of this energy transfer and the resulting luminescence are strongly dependent on the structure of the ligand. nih.govmdpi.com
Table 3: Photophysical Properties of Selected Polypyridyl Complexes
| Complex | Emission Max (λₑₘ, nm) | Lifetime (τ, ns) | Quantum Yield (Φ) | Conditions | Reference |
|---|---|---|---|---|---|
| [Ru(bpy)₂(4,4'-dcbpy)]²⁺ | 640 | 360 | 0.031 | pH 1.7 | cmu.edu |
| [Ru(bpy)₂(3,3'-dcbpy)]²⁺ | 650 | 100 | 0.005 | pH 1.7 | cmu.edu |
| [Ru(bpy)₂(5,5'-dcbpy)]²⁺ | 650 | 100 | 0.005 | pH 1.7 | cmu.edu |
| [Re(imH)(CO)₃(5-NO₂-phen)]⁺ | - | 0.043 | - | CH₃CN | acs.org |
| [ReCl(CO)₃(L¹-κ²N)] | 663 | 14.8 | 0.0019 | CH₃CN | nih.gov |
Metal-to-Ligand Charge Transfer (MLCT) Phenomena
The fundamental nature of an MLCT transition involves the photoexcitation of an electron from a metal-centered d-orbital to a ligand-centered π* antibonding orbital. libretexts.org In the context of ruthenium(II) and iridium(III) polypyridyl complexes, which are extensively studied for their rich photophysical properties, these transitions typically occur in the visible region of the electromagnetic spectrum, giving rise to their characteristic colors and luminescence. nih.govnih.gov The energy of this transition, and consequently the photophysical properties of the complex, are highly sensitive to the electronic nature of both the metal and the ligands.
The ligand This compound features an electron-withdrawing ester group on one of its pyridine rings. In a hypothetical metal complex, this substituent would be expected to lower the energy of the π* orbitals of the bipyridine ligand. A decrease in the energy of the acceptor orbital in an MLCT transition generally leads to a red-shift in the absorption and emission spectra. This is because a smaller amount of energy is required to promote an electron from the metal's d-orbital to the ligand's π* orbital.
Furthermore, the position of the substituent on the bipyridine ring is critical. The ester group at the 3-position of the [2,3'-bipyridine] core could introduce steric interactions that influence the geometry of the resulting metal complex. For instance, in complexes of the related ligand 2,2'-bipyridine-3,3'-dicarboxylic acid , steric repulsion between the carboxylic acid groups at the 3 and 3' positions forces the two pyridine rings to adopt a non-coplanar arrangement. mdpi.comnih.gov A similar, albeit less pronounced, steric effect could be anticipated for a single substituent at the 3-position, potentially leading to a twisted conformation of the coordinated ligand. Such a distortion from planarity can affect the extent of π-conjugation within the ligand and the electronic coupling between the metal and the ligand, which in turn would modulate the MLCT characteristics.
To illustrate the influence of substituents on the MLCT properties of bipyridine complexes, the following tables present photophysical data for a series of ruthenium(II) and iridium(III) complexes with various substituted bipyridine ligands. These examples serve as a basis for predicting the potential properties of complexes with This compound .
Table 1: Photophysical Properties of Selected Ruthenium(II) Bipyridine Complexes
| Complex | λ_abs (nm) (MLCT) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
|---|---|---|---|---|---|---|
| [Ru(bpy)₃]²⁺ | 452 | 626 | 0.042 | 0.630 | H₂O | nih.gov |
| [Ru(bpy)₂(dppz)]²⁺ | 445 | --- | --- | --- | CH₃CN | nih.gov |
| [Ru(bpy)₂(dpqp)]²⁺ | 457 | 617 | 0.039 | 0.582 | H₂O | nih.gov |
| [Ru(DAP)₃]²⁺ | 588 | --- | --- | --- | CH₃CN | nih.gov |
Note: The emission for [Ru(bpy)₂(dppz)]²⁺ is highly sensitive to the environment and is typically quenched in non-aqueous solvents.
Table 2: Photophysical Properties of a Selected Iridium(III) Bipyridine Complex
| Complex | λ_abs (nm) (MLCT) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
|---|---|---|---|---|---|---|
| [Ir(ppy)₂(bpy)]⁺ | ~375 | ~600 | ~0.1 | 0.3 | CH₃CN | nih.gov |
Note: The absorption and emission of iridium(III) complexes are often broad and can have contributions from both MLCT and ligand-to-ligand charge transfer (LLCT) transitions.
The data in these tables demonstrate how modifications to the bipyridine ligands can tune the photophysical properties of the resulting complexes. For instance, extending the π-system of the ligand, as in dppz and DAP, generally leads to a red-shift in the MLCT absorption. nih.gov
Applications in Advanced Materials Science
Role in the Development of Conductive Polymers
The bipyridine framework is a key component in the construction of metal-containing polymers and coordination polymers with conductive properties. While Ethyl [2,3'-bipyridine]-3-carboxylate itself is not a conductor, it can be incorporated as a monomer unit into a polymer backbone. Upon complexation with metal ions like ruthenium or iron, charge transfer transitions can be established along the polymer chain. These metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) phenomena are essential for enabling electrical conductivity. The structure of the bipyridine ligand, including the position of its nitrogen atoms and substituents like the ethyl carboxylate group, dictates the geometry of the metal complex and, consequently, the efficiency of charge transport through the resulting polymer.
Integration into Organic Semiconductors
The field of organic semiconductors relies on molecules that can effectively transport charge. Bipyridine-based molecules are integral to this field, particularly in the construction of supramolecular semiconducting assemblies. nih.gov These assemblies are formed through non-covalent interactions, such as hydrogen bonding, where the bipyridine units act as hydrogen bond acceptors.
Principles of crystal engineering have been successfully applied to create semiconducting materials by combining bis(pyridine) compounds with acid-functionalized molecules. nih.gov The resulting charge-assisted hydrogen bonds facilitate the formation of ordered crystalline structures. Within these structures, charge transfer interactions are visually apparent, and the materials exhibit charge-carrier capabilities. nih.gov The degree of conjugation in the bipyridine component has been shown to systematically influence the magnitude of the semiconductivity. nih.gov For instance, crystals formed with 4,4'-bipyridine (B149096) have demonstrated charge carrier mobilities comparable to established organic semiconductors. nih.gov
Table 1: Charge-Carrier Mobility in Bipyridine-Based Semiconducting Assemblies
| Bis(pyridine) Component | Effective Mobility (μeff) (cm²/V·s) |
|---|---|
| 4,4'-bis(pyridyl)ethylene | 0.38 nih.gov |
| 4,4'-bipyridine | 1.7 x 10⁻² nih.gov |
This table showcases the influence of the bis(pyridine) component's conjugation on the semiconductive properties of the final assembly.
Contribution to Organic Light-Emitting Diodes (OLEDs)
The most prominent application of bipyridine ligands in materials science is in the field of Organic Light-Emitting Diodes (OLEDs). The bipyridine moiety of this compound is an ideal scaffold for creating phosphorescent emitters, which are the heart of highly efficient OLEDs. When complexed with heavy metal ions like iridium(III) or ruthenium(II), the resulting complexes exhibit strong phosphorescence. nih.govutexas.edu
In these complexes, the bipyridine ligand helps to facilitate efficient intersystem crossing, allowing for the harvesting of both singlet and triplet excitons generated during device operation. This leads to theoretical internal quantum efficiencies of up to 100%. Iridium(III) complexes based on bipyridine ligands have been synthesized and used as dopants in the emissive layer of phosphorescent OLEDs (PHOLEDs). nih.gov These materials have demonstrated intense, sky-blue phosphorescent emission and high external quantum efficiencies (EQE). nih.gov
Table 2: Performance of a Bipyridine-Based Iridium(III) Complex in OLEDs
| Parameter | Value |
|---|---|
| Maximum Emission Wavelength (λmax) | 479-488 nm (Sky-Blue) nih.gov |
| Absolute Quantum Efficiency (Thin Film) | up to 0.81 nih.gov |
| Maximum Current Efficiency | 39.8 cd/A nih.gov |
| Maximum External Quantum Efficiency (EQE) | 14.9% nih.gov |
Performance data for a blue phosphorescent homoleptic iridium(III) complex featuring a bipyridine-based ligand, demonstrating its effectiveness as an OLED emitter. nih.gov
Utilization in Photovoltaic Cell Architectures
In the realm of photovoltaics, particularly in perovskite solar cells, materials that can passivate defects and facilitate charge extraction are crucial for achieving high power conversion efficiencies (PCE). Semiconducting molecules, including those based on pyridine (B92270) and bipyridine structures, can be employed as interfacial layers. When a solution containing such molecules is introduced during the fabrication of the perovskite film, they can form a thin, uniform coating over the perovskite grains. researchgate.net This layer serves multiple functions: it passivates charge trap states on the surface, which would otherwise hinder device performance, and it promotes the efficient extraction of charge carriers (holes) to the appropriate electrode. researchgate.net This strategy has been shown to significantly enhance both the efficiency and the stability of the solar cell by preventing moisture ingress. researchgate.net
Fabrication of Electroluminescent Films
The fabrication of electroluminescent films is intrinsically linked to the development of OLEDs. This compound can serve as a ligand for creating the active materials in these films. Ruthenium(II) complexes, such as those based on tris(2,2'-bipyridine)ruthenium(II), can be used to create solid-state electroluminescent films. utexas.edu These films, when placed between two electrodes, emit light upon the application of a voltage.
Devices have been fabricated using thin films of these ruthenium complexes as the light-emitting layer. utexas.edu These devices exhibit classic diode-like behavior with a low turn-on voltage and can achieve high brightness levels. The emission is characterized by a distinct color, such as the bright red emission from Ru(bpy)₃²⁺ complexes, which is clearly visible in normal lighting conditions. utexas.edu The ethyl carboxylate substituent on the bipyridine ligand can be used to modify the solubility and film-forming properties of the complex, potentially allowing for solution-based processing techniques like spin-coating.
Table 3: Performance of a Solid-State Electroluminescent Film Based on a Ru(bpy)₃²⁺ Complex
| Parameter | Value |
|---|---|
| Turn-on Voltage | 2.3 V utexas.edu |
| Brightness at 3 V | 500 cd/m² utexas.edu |
| Maximum Brightness (at 4.5 V) | 2000 cd/m² utexas.edu |
| Maximum External Quantum Efficiency | 1.4% utexas.edu |
| Emission Maximum | 660 nm (Red) utexas.edu |
Performance metrics for an OLED fabricated with a solid film of a tris(bipyridine)ruthenium(II) complex as the light emitter. utexas.edu
Construction of Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is well-suited for this purpose due to its combination of a metal-coordinating bipyridine unit and a carboxylate group capable of forming hydrogen bonds. The pyridine nitrogen atoms can coordinate to metal centers, directing the assembly of complex, multi-dimensional structures like metal-organic frameworks (MOFs) or discrete molecular cages.
Simultaneously, the ester and pyridine groups can participate in hydrogen bonding and π-π stacking interactions. researchgate.netnih.gov For example, related pyridine carboxylate molecules have been shown to form extensive two-dimensional corrugated sheets through hydrogen-bonded chains. researchgate.netnih.gov This ability to direct assembly through multiple, simultaneous interaction types makes bipyridine carboxylates versatile building blocks for creating intricate supramolecular architectures with potentially novel functions in catalysis, sensing, or gas storage. chemrxiv.orgresearchgate.net
Computational and Theoretical Investigations
Molecular Geometry Optimization Studies (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a primary computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is found. For complex molecules like Ethyl [2,3'-bipyridine]-3-carboxylate, this optimization is crucial for understanding its structural parameters.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations This table presents hypothetical, yet plausible, data based on values from structurally analogous compounds calculated using DFT methods.
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C-C (pyridine ring) | ~1.39 Å |
| C-N (pyridine ring) | ~1.34 Å | |
| C-C (inter-ring) | ~1.49 Å | |
| C-C (carboxylate) | ~1.51 Å | |
| C=O (carboxylate) | ~1.21 Å | |
| C-O (ester) | ~1.36 Å | |
| **Bond Angles (°) ** | C-N-C (pyridine ring) | ~117° |
| N-C-C (pyridine ring) | ~123° | |
| C-C-C (inter-ring) | ~120° | |
| O=C-O (ester) | ~123° | |
| Dihedral Angle (°) | Pyridine-Pyridine | ~30-45° |
Vibrational Spectroscopy Predictions and Validation (IR and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations are highly effective in predicting these vibrational frequencies. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental data to validate both the computational model and the interpretation of the experimental spectrum. nih.gov
For this compound, theoretical spectra would predict key vibrational modes including:
C-H stretching from the aromatic rings and the ethyl group, typically in the 3100-2900 cm⁻¹ region. scirp.org
C=O stretching of the carboxylate group, which is a strong IR band usually found around 1700-1730 cm⁻¹.
C=N and C=C stretching vibrations within the pyridine (B92270) rings, occurring in the 1600-1400 cm⁻¹ range. researchgate.net
Ring deformation and breathing modes characteristic of the bipyridine framework at lower wavenumbers. researchgate.net
These predictions are invaluable for assigning the bands observed in experimental IR and Raman spectra. nih.govresearchgate.net
Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound This table presents representative theoretical frequencies based on DFT calculations of similar pyridine and bipyridine structures.
| Wavenumber (cm⁻¹) | Assignment |
| 3080-3050 | Aromatic C-H Stretching |
| 2980-2940 | Aliphatic C-H Stretching (ethyl) |
| ~1725 | C=O Stretching (ester) |
| ~1605 | C=N Stretching |
| ~1580, 1470, 1430 | C=C Ring Stretching |
| ~1275 | C-O Stretching (ester) |
| ~800 | C-H Out-of-plane Bending |
Application of Density Functional Theory (DFT) for Spectral Analysis
The application of DFT to predict vibrational spectra involves calculating the harmonic vibrational frequencies from the optimized molecular geometry. jksus.org These calculated frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and limitations in the theoretical model. To improve accuracy, the calculated frequencies are typically multiplied by a scaling factor. nih.gov
The analysis also provides theoretical IR intensities and Raman activities, which helps in predicting the appearance of the experimental spectra. nih.gov A detailed assignment of each vibrational mode can be achieved by analyzing the potential energy distribution (PED), which describes the contribution of individual internal coordinates (like stretching or bending) to each normal mode. This detailed correlation between theoretical and experimental spectra confirms the molecular structure and provides a deeper understanding of its vibrational properties. jksus.orgscirp.org
The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set. A widely used and effective combination for organic molecules, including heterocyclic systems, is the B3LYP hybrid functional with a Pople-style basis set like 6-311++G(d,p). nih.govjksus.org
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation, offering a good balance between accuracy and computational expense for many systems. scirp.org
The 6-311++G(d,p) basis set is a triple-zeta split-valence set. The components signify:
6-311: Each core atomic orbital is described by 6 primitive Gaussian functions, and valence orbitals are split into three functions (with 3, 1, and 1 Gaussians respectively) for greater flexibility.
++G: Diffuse functions are added to both heavy atoms (+) and hydrogen atoms (++) to better describe lone pairs, anions, and other spatially extended electron distributions.
(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions) to allow for non-spherical distortion of the electron clouds, which is crucial for accurately describing chemical bonds.
This level of theory has been shown to provide reliable geometries and vibrational frequencies for a wide range of molecules, including substituted pyridines and related compounds. nih.govscirp.orgresearchgate.net
Electronic Structure Calculations
Beyond geometry and vibrations, computational methods are used to explore the electronic properties of this compound. These calculations reveal how electrons are distributed within the molecule and how the molecule interacts with light, which is fundamental to understanding its reactivity and potential applications in areas like photocatalysis or organic electronics.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the properties of electronic excited states. rsc.org It is used to predict the electronic absorption spectrum (UV-Visible) by calculating the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. nih.gov The theory also calculates the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. acs.org
For this compound, TD-DFT calculations would identify the key electronic transitions, such as π→π* transitions localized on the bipyridine system and potentially n→π* transitions involving the nitrogen lone pairs or the carbonyl oxygen. acs.orgnih.gov The results help in assigning the peaks in an experimental UV-Vis spectrum and understanding how the molecule absorbs light. researchgate.net
Table 3: Predicted Electronic Transitions for this compound via TD-DFT This table shows hypothetical data illustrating typical TD-DFT output for an aromatic ester.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 4.10 | 302 | 0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 4.55 | 272 | 0.38 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 4.90 | 253 | 0.15 | HOMO → LUMO+1 (π→π*) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be a π-orbital distributed across the bipyridine backbone, while the LUMO is expected to be a π*-antibonding orbital, also delocalized over the aromatic rings. The electron-withdrawing carboxylate group can influence the energies of these orbitals. researchgate.net
Table 4: Predicted Frontier Molecular Orbital Properties for this compound This table presents plausible FMO energy values based on calculations of similar aromatic compounds.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Following a comprehensive review of available scientific literature, no specific studies detailing the intermolecular interaction analysis, including Hirshfeld surface analysis, for the compound this compound were found. While Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, and has been applied to various other bipyridine and carboxylate-containing compounds, specific data, 2D fingerprint plots, or quantitative contributions of different intermolecular contacts for this compound are not present in the surveyed literature. Such an analysis would typically provide insights into the nature and prevalence of interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal packing of the molecule.
Theoretical Modeling of Catalytic Mechanisms and Reaction Energy Barriers
Similarly, an extensive search of scientific databases and chemical literature yielded no specific research on the theoretical modeling of catalytic mechanisms or reaction energy barriers involving this compound. Theoretical studies in this area would typically employ methods like Density Functional Theory (DFT) to elucidate the role of the compound as a ligand in catalytic cycles, map out reaction pathways, and calculate the activation energies for key steps. While theoretical studies have been conducted on the catalytic activity of various bipyridine derivatives in different chemical reactions, no such computational models or energy profiles have been published specifically for this compound.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Theoretical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Ethyl [2,3'-bipyridine]-3-carboxylate, both ¹H and ¹³C NMR would provide critical information for structural elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the two pyridine (B92270) rings and the aliphatic protons of the ethyl group. The chemical shifts (δ) of the bipyridine protons would likely appear in the downfield region, typically between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic rings and the nitrogen atoms. The specific coupling patterns (spin-spin splitting) between adjacent protons would be instrumental in assigning each signal to its corresponding proton on the [2,3'-bipyridine] core. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), likely in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The spectrum would display signals for the carbon atoms of the bipyridine rings, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The aromatic carbons would resonate in the range of approximately 120-155 ppm, while the carbonyl carbon would appear further downfield, typically around 160-170 ppm. The methylene and methyl carbons of the ethyl group would be found in the upfield region.
Expected NMR Data (Illustrative) Please note: The following table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 9.5 | Aromatic-C | 120 - 155 |
| -OCH₂CH₃ | ~4.3 (quartet) | C=O | 160 - 170 |
| -OCH₂CH₃ | ~1.3 (triplet) | -OCH₂CH₃ | ~60 |
| -OCH₂CH₃ | ~14 |
Infrared (IR) Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. The C=O stretching vibration of the ethyl ester group would produce a strong, sharp peak in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear in the 1100-1300 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the bipyridine rings would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be found just below 3000 cm⁻¹. researchgate.net
Expected IR Absorption Bands (Illustrative) Please note: The following table is illustrative and based on typical vibrational frequencies for the functional groups present. Actual experimental values may vary.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic -CH₂, -CH₃) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | 1700 - 1730 |
| C=C, C=N (Aromatic Rings) | Stretch | 1400 - 1600 |
| C-O (Ester) | Stretch | 1100 - 1300 |
Raman Spectroscopy for Complementary Vibrational Fingerprinting
Raman spectroscopy provides information complementary to IR spectroscopy. It is based on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the bipyridine ring system. The symmetric breathing vibrations of the pyridine rings would be expected to produce strong Raman signals. The C-C and C=N stretching modes within the aromatic system would also be Raman active. The C=O stretch of the ester is typically weaker in Raman than in IR, but may still be observable.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₃H₁₂N₂O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 228.25 g/mol . aksci.com High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group, leading to characteristic fragment ions that would help to confirm the structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.
A single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the pyridine rings and the conformation of the ethyl carboxylate group relative to the bipyridine system. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. While a crystal structure for the exact title compound is not publicly available, related structures of bipyridine derivatives have been extensively studied, providing a basis for understanding the expected solid-state conformation. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
